molecular formula C8H7Cl2NO2 B13054680 (S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hcl

(S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hcl

Cat. No.: B13054680
M. Wt: 220.05 g/mol
InChI Key: CEAIBRZKLBUDQF-ZETCQYMHSA-N
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Description

(S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride is a chiral compound with significant applications in various scientific fields. It is a derivative of phenylacetic acid, characterized by the presence of two chlorine atoms on the phenyl ring and an amino group on the acetic acid moiety. This compound is known for its potential therapeutic properties and is often studied for its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield (S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid.

    Salt Formation: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as a neurotransmitter analog and its effects on biological systems.

    Medicine: Research focuses on its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A non-steroidal anti-inflammatory drug with a similar structure but different pharmacological properties.

    Aceclofenac: Another anti-inflammatory agent with structural similarities.

Uniqueness

(S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride is unique due to its specific chiral configuration and its potential applications in various fields. Its distinct chemical structure allows for unique interactions with biological targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

(2S)-2-amino-2-(2,6-dichlorophenyl)acetic acid

InChI

InChI=1S/C8H7Cl2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1

InChI Key

CEAIBRZKLBUDQF-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@@H](C(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)Cl

Origin of Product

United States

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